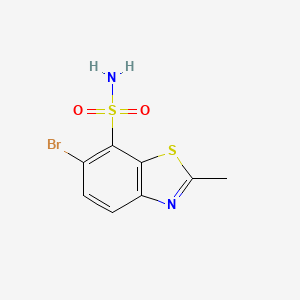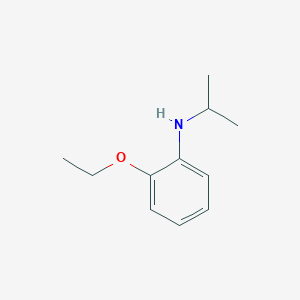![molecular formula C6H11FN2O B13277791 2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile](/img/structure/B13277791.png)
2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile is an organic compound with the molecular formula C6H11FN2O It is a fluorinated derivative of aminoacetonitrile, characterized by the presence of a fluoro group, a hydroxypropyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile typically involves the reaction of 3-fluoro-2-hydroxypropylamine with methylamine and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile involves its interaction with molecular targets, such as enzymes and receptors. The fluoro group enhances its binding affinity and specificity, while the hydroxypropyl and methylamino groups contribute to its overall chemical reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-hydroxypropyl)(methyl)amino]acetonitrile
- 2-[(3-Bromo-2-hydroxypropyl)(methyl)amino]acetonitrile
- 2-[(3-Iodo-2-hydroxypropyl)(methyl)amino]acetonitrile
Uniqueness
2-[(3-Fluoro-2-hydroxypropyl)(methyl)amino]acetonitrile is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11FN2O |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-[(3-fluoro-2-hydroxypropyl)-methylamino]acetonitrile |
InChI |
InChI=1S/C6H11FN2O/c1-9(3-2-8)5-6(10)4-7/h6,10H,3-5H2,1H3 |
InChI Key |
LJIKJNSYHNQPFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


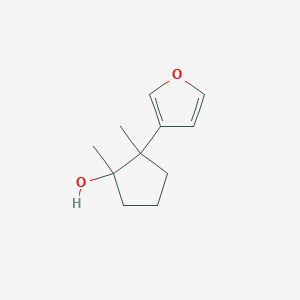

![5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13277729.png)

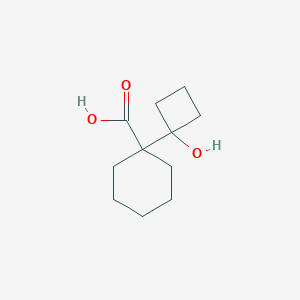
![2-Bromo-6-[(propylamino)methyl]phenol](/img/structure/B13277753.png)

![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13277769.png)

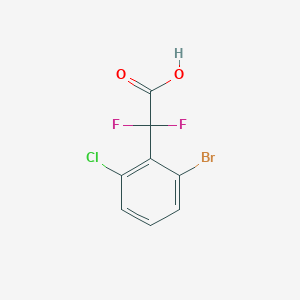

![tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13277785.png)
